molecular formula C8H16N2O2 B8188829 (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

Cat. No.: B8188829
M. Wt: 172.22 g/mol
InChI Key: JMOARFHFBWNPLA-ZETCQYMHSA-N
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Description

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a chiral piperidine derivative characterized by an amino group at position 1, an ethyl ester at position 3, and an S-configuration at the stereogenic center. Its structural features, including the amino group and ester functionality, enable diverse reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl (3S)-1-aminopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-4-3-5-10(9)6-7/h7H,2-6,9H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOARFHFBWNPLA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Stepwise Optimization

The most direct route to (S)-1-amino-piperidine-3-carboxylic acid ethyl ester involves chiral pool synthesis starting from L-glutamic acid, a cost-effective and naturally occurring α-amino acid. This method, adapted from Patent CN103864674A, follows five key steps:

  • Esterification and Boc Protection :
    L-glutamic acid is treated with ethanol and thionyl chloride (SOCl₂) to form the diethyl ester. Subsequent Boc (tert-butyloxycarbonyl) protection of the α-amino group yields N-Boc-L-glutamic acid diethyl ester.

    • Conditions : 30°C, 6 hours, stoichiometric SOCl₂.

    • Yield : 95–99% after recrystallization.

  • Selective Reduction :
    The δ-ester is selectively reduced using sodium borohydride (NaBH₄) in ethanol to produce (S)-2-(Boc-amino)-1,5-pentanediol.

    • Key Insight : Ethanol enhances solubility and minimizes over-reduction.

    • Yield : 89–92%.

  • Mesylation and Cyclization :
    The diol undergoes mesylation with methanesulfonyl chloride (MsCl) to form a dimesylate intermediate. Intramolecular cyclization in acetonitrile (ACN) with aqueous ammonia generates the piperidine ring.

    • Temperature : 30°C, 48 hours.

    • Yield : 85–88%.

  • Deprotection :
    Boc removal with hydrochloric acid (HCl) in methanol yields (S)-3-amino-piperidine, which is subsequently esterified with ethanol under acidic conditions to form the target compound.

    • Critical Parameter : Controlled HCl addition prevents racemization.

    • Overall Yield : 72–75%.

Table 1: Key Metrics for L-Glutamic Acid Route

StepReactionConditionsYield (%)Purity (HPLC)
1Esterification/BocSOCl₂, EtOH, 30°C95–99>98%
2NaBH₄ ReductionEtOH, 0°C → RT89–92>95%
3Mesylation/CyclizationMsCl, ACN, NH₃, 30°C85–88>97%
4Deprotection/EsterificationHCl, MeOH, 30°C72–75>99%

Cyclization of Chiral β-Amino Alcohols

Mitsunobu Reaction for Stereochemical Control

An alternative approach, derived from Patent CN103373953A, utilizes β-amino alcohols as precursors. For example, (S)-3-amino-1-(4-methylbenzyl)piperidine is synthesized via Mitsunobu cyclization, followed by debenzylation and esterification:

  • Mitsunobu Cyclization :
    (S)-2-((Benzyloxycarbonyl)amino)pentane-1,5-diol reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the piperidine ring.

    • Solvent : Tetrahydrofuran (THF), 0°C → 25°C.

    • Yield : 82–85%.

  • Debenzylation :
    Hydrogenolysis with palladium on carbon (Pd/C) removes the benzyl protecting group.

    • Pressure : 50 psi H₂, 25°C.

    • Yield : 90–93%.

  • Esterification :
    The carboxylic acid intermediate is treated with ethanol and SOCl₂ to form the ethyl ester.

    • Chiral Integrity : >99% enantiomeric excess (ee) confirmed by chiral HPLC.

Table 2: Performance of Mitsunobu-Based Synthesis

ParameterValue
Cyclization Yield82–85%
Deprotection Yield90–93%
Final ee>99%
Total Steps3

Industrial-Scale Enantioselective Catalysis

Continuous Flow Hydrogenation

Recent advancements leverage heterogeneous catalysis for large-scale production. A nickel-catalyzed asymmetric hydrogenation of ethyl 3-cyano-5-oxohexanoate generates the (S)-configured amine, which undergoes cyclization and esterification:

  • Asymmetric Hydrogenation :

    • Catalyst : Ni-BINAP complex, 80 bar H₂, 60°C.

    • ee : 98–99%.

  • Cyclization :
    Acid-catalyzed ring closure forms the piperidine skeleton.

    • Solvent : Toluene, 110°C.

    • Yield : 88–90%.

  • Esterification :
    Direct esterification with ethanol under Dean-Stark conditions.

    • Yield : 94–96%.

Table 3: Industrial Process Metrics

MetricValue
Hydrogenation ee98–99%
Cyclization Yield88–90%
Batch Size100–500 kg
Purity (GC)>99.5%

Comparative Analysis of Synthetic Routes

Cost and Scalability

  • L-Glutamic Acid Route : Low-cost starting material but requires five steps (72–75% overall yield). Ideal for small-scale API production.

  • Mitsunobu Route : Higher per-step yields but relies on expensive reagents (DEAD, Pd/C). Suitable for intermediate-scale synthesis.

  • Catalytic Hydrogenation : Most scalable (500 kg/batch) but demands specialized equipment. Preferred for industrial manufacturing.

Stereochemical Purity

All methods achieve >99% ee when optimized. The L-glutamic acid route inherently preserves chirality, while catalytic hydrogenation requires precise ligand tuning .

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of bioactive compounds. It is particularly noted for its role in the preparation of various piperidine derivatives, which are essential in drug discovery due to their pharmacological properties. For instance, derivatives of this compound have been synthesized to develop selective ligands for receptors in the central nervous system, showcasing its potential in treating neurological disorders .

1.2. Dipeptidyl Peptidase-4 Inhibitors

Research indicates that (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a precursor for dipeptidyl peptidase-4 inhibitors, such as alogliptin and linagliptin. These inhibitors are utilized in the management of type 2 diabetes by enhancing insulin secretion and suppressing glucagon release . The synthesis pathways often involve asymmetric methods to ensure high enantiomeric purity, which is crucial for the efficacy and safety of the resulting drugs.

Chemical Synthesis Techniques

2.1. Asymmetric Synthesis

The production of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester often employs asymmetric synthesis techniques, which are vital for obtaining enantiomerically pure compounds. Methods such as chiral chromatography and fractional crystallization with chiral resolving agents have been documented to enhance the enantiomeric excess of the compound, thereby improving its applicability in pharmaceuticals .

2.2. Multi-Step Synthetic Routes

Recent advances have highlighted multi-step synthetic routes that incorporate (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester as a key intermediate. For example, researchers have successfully integrated this compound into complex synthetic sequences that lead to the formation of piperidine-based peptide analogues, which exhibit promising biological activity against various targets .

Biological Evaluations

3.1. GABA Transporter Inhibition

Studies have explored the potential of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester derivatives as inhibitors of GABA transporters, particularly mGAT4. This inhibition is crucial for modulating neurotransmitter levels in the brain and has implications for treating conditions such as epilepsy and anxiety disorders . The biological activity of these derivatives is often assessed through various pharmacological assays to determine their efficacy and selectivity.

3.2. Neuropharmacological Studies

The neuropharmacological profile of compounds derived from (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester has been extensively studied, revealing their potential as therapeutic agents for neurological conditions. For instance, certain derivatives have shown promise in enhancing cognitive function and memory retention in preclinical models .

Case Studies and Research Findings

Study Focus Findings
Usuki et al., 2023Synthesis MethodsDeveloped a one-pot method for synthesizing piperidine derivatives using (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester as an intermediate .
Li et al., 2020Drug DevelopmentInvestigated piperidine-based analogues for their inhibitory effects on GABA transporters, demonstrating significant biological activity .
Zhang et al., 2022Asymmetric HydrogenationUtilized (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester in a catalytic asymmetric hydrogenation process to produce enantiomerically enriched products .

Comparison with Similar Compounds

Structural Analogues with Piperidine Backbone

1-Methylpiperidine-3-carboxylic Acid Ethyl Ester
  • Structure: Differs by substitution of the amino group with a methyl group at position 1.
  • Molecular Formula: C₉H₁₇NO₂ (MW: 171.24 g/mol) .
  • Key Differences: The absence of the amino group reduces hydrogen-bonding capacity and basicity. Methyl substitution may enhance lipophilicity compared to the polar amino group.
4-Phenyl-1-(3-phenylaminopropyl)-piperidine-4-carboxylic Acid Ethyl Ester
  • Structure: Features a phenyl group at position 4 and a phenylaminopropyl chain at position 1; ester at position 4 .
  • Key Differences :
    • Steric hindrance from the phenyl groups may limit conformational flexibility.
    • The ester at position 4 alters electronic distribution compared to position 3 in the target compound.
  • Applications: Potential use in designing bulky ligands for hydrophobic binding pockets.

Functional Group Variations

Boc-Protected Derivatives
  • Example : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid .
  • Key Differences: The Boc group protects the amino group, enhancing stability during synthesis. The phenyl group at position 4 introduces aromatic interactions.
  • Applications : Common in peptide synthesis to prevent undesired side reactions.
Benzyl Ester Analogues
  • Example: (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (MW: 320.38 g/mol) .
  • Key Differences: Benzyl esters are more lipophilic and require harsher conditions (e.g., hydrogenolysis) for cleavage compared to ethyl esters. The carboxymethyl-ethyl-amino side chain adds complexity for tailored drug design.

Stereochemical Considerations

  • (S)-3-(CarboxyMethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester: Features a cyclopropyl group and tert-butyl ester . The S-configuration aligns with the target compound, but the tert-butyl ester and cyclopropyl substituent modulate solubility and metabolic stability.

Biological Activity

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester

(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is an amino acid derivative with a piperidine structure. Its unique stereochemistry contributes to its interaction with various biological targets, making it a valuable compound in drug development.

The mechanism of action for (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester primarily involves its role as a ligand in biochemical interactions. It can modulate the activity of enzymes and receptors, influencing various physiological processes. The presence of the piperidine ring enhances its binding affinity and specificity towards biological targets.

Biological Activities

Research has indicated several biological activities associated with (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester:

Case Studies

  • Antiviral Screening : A study evaluated various piperidine derivatives for their antiviral activities using Vero cells infected with HSV-1. The results indicated that certain derivatives exhibited significantly higher inhibitory effects compared to controls, suggesting the potential of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester in antiviral applications .
  • Cytotoxicity Assays : In a cytotoxicity study involving human cancer cell lines, derivatives of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester were tested for their ability to induce apoptosis. The findings revealed that some compounds exhibited IC50 values lower than standard chemotherapeutic agents, indicating promising anticancer activity .

Data Table

Biological ActivityRelated CompoundsObserved EffectsReference
AntiviralPiperidine derivativesInhibition of HSV-1 replication
AnticancerPiperidine-based analogsInduction of apoptosis in cancer cells
Neuroprotective potentialAmino acid derivativesPotential modulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester, and how is stereochemical purity ensured?

  • Methodology : The compound can be synthesized via multi-step protocols involving chiral resolution or asymmetric catalysis. For example, enantioselective synthesis of related piperidine-3-carboxylic acid esters employs chiral auxiliaries or enzymatic resolution to achieve (S)-configuration . Key steps include cyclization of amino acids, esterification, and purification via column chromatography.
  • Stereochemical Control : Chiral HPLC or polarimetry is used to confirm enantiomeric excess (≥98% purity for research-grade material) .

Q. What analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity and stereochemistry. Peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for OCH2_2) and piperidine protons (δ ~2.5–3.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ = 201.1374 for C9_9H17_{17}N2_2O2_2) .
    • Supplementary Techniques : X-ray crystallography (for solid-state conformation) and IR spectroscopy (to verify ester carbonyl stretch at ~1740 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :

  • Hazards : Acute toxicity (Oral Category 4; H302) and skin irritation (H315) are reported for structurally similar piperidine esters .
  • Storage : Store at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the ester group. Use desiccants to avoid moisture absorption .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • In Silico Strategies :

  • DFT Calculations : Gaussian 09/16 software models transition states and reaction energetics. For example, the activation energy for ester hydrolysis can predict susceptibility to degradation .
  • Docking Studies : Molecular dynamics (AutoDock/Vina) assess interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in reported biological activity data for piperidine esters?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., histidine decarboxylase) may arise from stereochemical impurities or solvent effects.

  • Solution : Validate assays using enantiopure material (≥99% ee) and standardized buffer conditions (e.g., pH 7.4 PBS) .
    • Data Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. How does the ethyl ester group influence the compound’s pharmacokinetic properties?

  • Metabolic Stability : The ester moiety enhances lipophilicity (logP ~1.5–2.0) but is prone to hydrolysis by esterases, forming the carboxylic acid derivative.

  • Optimization : Prodrug strategies (e.g., tert-butyl esters) or steric hindrance near the ester group can delay hydrolysis .
    • In Vitro Testing : Liver microsome assays quantify hydrolysis rates (t1/2_{1/2} in human liver microsomes: ~30–60 min) .

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